13C NMR Characterization of 1,4,4-Trimethylpiperidine-2,5-dione: A Methodological Guide
13C NMR Characterization of 1,4,4-Trimethylpiperidine-2,5-dione: A Methodological Guide
Executive Summary & Structural Significance
1,4,4-Trimethylpiperidine-2,5-dione (C
From a spectroscopic standpoint, its structural elucidation is a rigorous exercise. Nearly half of its carbon framework consists of quaternary or carbonyl carbons that lack directly attached protons. Consequently, standard 1D
Theoretical Framework: Causality of C Chemical Shifts
To accurately assign the
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C5 (Ketone Carbonyl, ~208.0 ppm): The sp
hybridized carbon is highly deshielded by the strongly electronegative oxygen atom. Unlike the adjacent amide, it lacks resonance stabilization from a nitrogen lone pair, leaving the carbon highly electron-deficient and pushing it to the extreme downfield region. -
C2 (Amide Carbonyl, ~168.5 ppm): While bonded to an electronegative oxygen, the adjacent N1 nitrogen lone pair delocalizes into the carbonyl
orbital. This resonance significantly increases electron density at the carbon, shielding it by approximately 40 ppm relative to the C5 ketone. -
C6 (Methylene, ~62.0 ppm): This carbon is flanked by two strongly electron-withdrawing groups: the C5 ketone and the N1 nitrogen. The combined inductive (-I) effect severely deshields this CH
group, pushing it significantly downfield compared to standard piperidine methylenes. -
C3 (Methylene, ~48.5 ppm): Positioned between the C2 amide and the C4 quaternary center. The anisotropic effect of the adjacent carbonyl, combined with the
-substituent effect from the gem-dimethyl groups at C4, results in a moderate downfield shift. -
C4 (Quaternary Carbon, ~42.0 ppm): A fully substituted aliphatic carbon. It experiences deshielding from the adjacent C5 ketone (
-position) and the two attached methyl groups ( -alkyl effect), placing it in the 40–45 ppm range typical for -tertiary/quaternary carbons in cyclic ketones. -
N-CH
(N-Methyl, ~34.5 ppm): Directly attached to the amide nitrogen. The inductive withdrawal by the nitrogen deshields it relative to a standard alkane, but it remains in the characteristic range for N-alkyl amides. -
4,4-diCH
(Gem-Dimethyl, ~26.0 ppm): Attached to the C4 quaternary center. These carbons are shielded relative to the ring carbons. Due to rapid conformational averaging on the NMR timescale, these two methyl groups are chemically equivalent and appear as a single resonance.
Experimental Methodology: High-Resolution Protocol
To capture the low-abundance
Protocol 1: Sample Preparation
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Weighing: Accurately weigh 45–50 mg of highly purified 1,4,4-trimethylpiperidine-2,5-dione. Causality:
C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample minimizes the required number of scans, reducing acquisition time while maintaining a high signal-to-noise ratio (SNR). -
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl provides the deuterium lock signal required for field frequency stabilization, while TMS serves as the internal chemical shift reference (0.00 ppm). -
Transfer: Transfer the homogeneous solution into a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4–5 cm to optimize magnetic field shimming.
Protocol 2: 1D C{ H} NMR Acquisition
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Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe to the
C resonance frequency and perform gradient shimming on the H lock signal to ensure magnetic field homogeneity. -
Parameter Setup:
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Pulse Sequence: Select a standard
C power-gated decoupling sequence (e.g., zgpg30). -
Relaxation Delay (D1): Set D1 to 4.0–5.0 seconds. Causality: Quaternary carbons (C2, C4, C5) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei fully return to thermal equilibrium between pulses, preventing their signals from being artificially attenuated or "lost" in the baseline.
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Number of Scans (NS): Set to a minimum of 1024 to ensure sharp quaternary peaks.
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Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation to enhance SNR without significantly sacrificing resolution.
Advanced 2D Verification: The HMBC Closed-Loop System
The assignment of 1,4,4-trimethylpiperidine-2,5-dione cannot rely solely on 1D
Protocol 3: 2D HMBC Acquisition
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Sequence Selection: Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
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Delay Optimization: Set the long-range coupling delay to 62.5 ms. Causality: This delay is mathematically optimized for an average long-range heteronuclear coupling constant (
) of 8 Hz ( ), which perfectly captures the J and J correlations critical for assigning the quaternary carbons in this specific piperidine ring.
The Self-Validating Logic
HMBC creates a closed-loop logical system that mathematically locks the assignments:
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If the peak at ~208 ppm is indeed the C5 ketone, it must show a
J correlation to the 4,4-dimethyl protons and a J correlation to the C6 protons. -
If the peak at ~168 ppm is the C2 amide, it must show a
J correlation to the N-CH protons and a J correlation to the C3 protons.
A failure in any single correlation invalidates the proposed structure, ensuring absolute trustworthiness of the final data.
Figure 1: Key HMBC network validating the quaternary carbon assignments.
Quantitative Data Presentation
The following table summarizes the theoretical chemical shifts, DEPT-135 phase behavior, and the critical HMBC correlations that validate the structure of 1,4,4-trimethylpiperidine-2,5-dione.
| Carbon Position | Theoretical Shift (ppm) | DEPT-135 Phase | Key HMBC Correlations ( |
| C5 (Ketone) | ~208.0 | Absent (Cq) | H-C6 ( |
| C2 (Amide) | ~168.5 | Absent (Cq) | H-C3 ( |
| C6 (Methylene) | ~62.0 | Negative (CH | H-N(Me) ( |
| C3 (Methylene) | ~48.5 | Negative (CH | H-C4(Me) |
| C4 (Aliphatic Cq) | ~42.0 | Absent (Cq) | H-C3 ( |
| N-CH | ~34.5 | Positive (CH | H-C6 ( |
| 4,4-diCH | ~26.0 | Positive (CH | H-C3 ( |
References
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Title: Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A Source: Beilstein Journal of Organic Chemistry (2013) URL: [Link]
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
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Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link]
